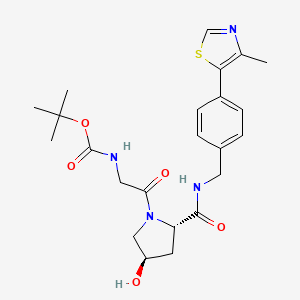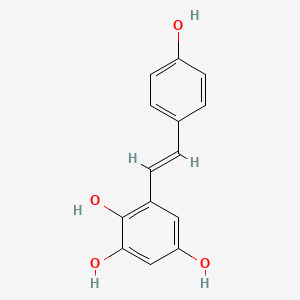
VH032 analogue-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VH032 analogue-1 is a synthetic compound that acts as a ligand for the von Hippel-Lindau (VHL) protein. It is an analog of VH032 and is used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs). These chimeras are bifunctional molecules designed to recruit E3 ligases, such as VHL, to target proteins for ubiquitination and subsequent proteasomal degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VH032 analogue-1 involves several key steps, including the protection of functional groups, arylation, and deprotection. One common synthetic route involves the use of N-Boc-L-4-hydroxyproline as a starting material. This compound undergoes a series of reactions, including C-H arylation using palladium catalysts such as Pd(OAc)2 or Pd-PEPPSI-IPr, followed by amine deprotection and amidation .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing byproducts. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
VH032 analogue-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include palladium catalysts, N-Boc-L-4-hydroxyproline, and various protecting groups. Reaction conditions often involve specific temperatures, solvents, and pH levels to ensure optimal reaction efficiency .
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of this compound, which can be further used in the synthesis of PROTACs and other bioactive molecules .
Scientific Research Applications
VH032 analogue-1 has a wide range of scientific research applications, including:
Mechanism of Action
VH032 analogue-1 exerts its effects by acting as a ligand for the VHL protein. It recruits the VHL protein to target proteins, facilitating their ubiquitination and subsequent degradation by the proteasome. This mechanism is central to the function of PROTACs, which are designed to selectively degrade specific proteins by harnessing the cellular ubiquitin-proteasome system .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to VH032 analogue-1 include:
VH032: The parent compound, which also acts as a ligand for VHL.
Me-VH032: A chiral benzylic amine analog of VH032.
VH101: A derivative with fluoro- and cyano-cyclopropyl capping groups.
Uniqueness
This compound is unique in its ability to remove protective groups under acidic conditions, making it directly usable for PROTAC molecular synthesis. This property enhances its utility as a key intermediate in the synthesis of PROTACs based on VHL ligands .
Properties
Molecular Formula |
C23H30N4O5S |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C23H30N4O5S/c1-14-20(33-13-26-14)16-7-5-15(6-8-16)10-24-21(30)18-9-17(28)12-27(18)19(29)11-25-22(31)32-23(2,3)4/h5-8,13,17-18,28H,9-12H2,1-4H3,(H,24,30)(H,25,31)/t17-,18+/m1/s1 |
InChI Key |
MLXIIIXJJLAGSR-MSOLQXFVSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)CNC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)CNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12389697.png)

![(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12389710.png)

![2-amino-8-bromo-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12389713.png)








